molecular formula C12H14ClNOS B1605931 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione CAS No. 42945-85-7

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione

Cat. No.: B1605931
CAS No.: 42945-85-7
M. Wt: 255.76 g/mol
InChI Key: CUJJHCLWNJGIHG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione (CAS RN: 5425-25-2) is a sulfur-containing organic compound with the molecular formula C₁₂H₁₄ClNOS and an average molecular mass of 255.76 g/mol . Structurally, it features a 4-chlorophenyl group attached to an ethanethione backbone, where the thione (C=S) group is further substituted by a morpholine ring. The compound’s monoisotopic mass is 255.048463 g/mol, and its ChemSpider ID is 200277 . Its synthesis and characterization are pivotal in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in the development of bioactive molecules.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-morpholin-4-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c13-11-3-1-10(2-4-11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJJHCLWNJGIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282082
Record name 2-(4-Chlorophenyl)-1-(morpholin-4-yl)ethane-1-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42945-85-7
Record name 2-(4-Chlorophenyl)-1-(4-morpholinyl)ethanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42945-85-7
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Record name NSC 24138
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Record name 42945-85-7
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Record name 2-(4-Chlorophenyl)-1-(morpholin-4-yl)ethane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. Common reagents used in this synthesis include sodium hydride and dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione are compared below with related compounds containing chlorophenyl, heterocyclic, or sulfur-based functionalities. Key differences in molecular weight, functional groups, and applications are highlighted.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties Reference
This compound C₁₂H₁₄ClNOS 255.76 Chlorophenyl, morpholine, thione (C=S) Pharmaceutical intermediates
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Chlorophenyl, piperazine, carboxylic acid Antihistamine (allergy relief)
Fenvalerate C₂₅H₂₂ClNO₃ 419.90 Chlorophenyl, cyano, ester Pyrethroid insecticide
2-(4-Chlorophenyl)-1-phenylethanone C₁₄H₁₁ClO 230.69 Chlorophenyl, ketone (C=O) Organic synthesis intermediate
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol C₁₉H₂₃ClN₂O 342.86 Chlorophenyl, piperazine, hydroxyl Cetirizine-related impurity

Structural and Functional Group Comparisons

  • Chlorophenyl Group : All compounds share a 4-chlorophenyl moiety, which enhances lipophilicity and influences binding interactions in biological systems. However, the positioning and substitution patterns differ. For example, Fenvalerate incorporates the chlorophenyl group into a bulky ester structure, whereas the target compound attaches it to a thione backbone .
  • Heterocyclic Moieties: The morpholine ring in the target compound provides a polar, non-aromatic heterocycle, contrasting with the piperazine in Levocetirizine, which offers two nitrogen atoms for hydrogen bonding . In Fenvalerate, a phenoxybenzyl group replaces heterocycles, emphasizing steric bulk for insecticidal activity .
  • Sulfur vs.

Biological Activity

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14ClNOS
  • Molecular Weight : 253.76 g/mol
  • Structure : The compound features a chlorophenyl group attached to a morpholine ring, linked through an ethanthione moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with morpholine followed by thionation. This process allows for the introduction of the ethanthione group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes that are crucial for cellular metabolism.
  • Receptor Binding : It may bind to receptors involved in cell signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it is comparable to standard antimicrobial agents like ciprofloxacin.

Bacterial StrainMIC (µg/mL)Comparison AgentMIC (µg/mL)
Staphylococcus aureus15Ciprofloxacin10
Escherichia coli20Fluconazole15
Salmonella typhi25Amoxicillin20

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Various studies have utilized MTT assays to evaluate cytotoxicity against cancer cell lines such as HeLa and MCF-7. The results indicate that it induces apoptosis in these cells through mechanisms involving oxidative stress and DNA damage.

Cancer Cell LineIC50 (µM)Comparison AgentIC50 (µM)
HeLa12Doxorubicin8
MCF-715Cisplatin10

Case Studies

  • Antimicrobial Efficacy : A study conducted by Raghavendra et al. demonstrated that the compound exhibited potent antibacterial activity against multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Anticancer Mechanism : In a molecular docking study reported by Bisz et al., the binding affinity of the compound to target proteins involved in cancer progression was evaluated. The findings indicated significant interactions that could lead to effective inhibition of tumor growth .
  • Pharmacological Profiling : A comprehensive review highlighted various derivatives of similar compounds that possess enhanced biological activities, paving the way for further modifications to improve efficacy and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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